molecular formula C16H19N5 B564263 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine CAS No. 186895-85-2

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Cat. No.: B564263
CAS No.: 186895-85-2
M. Wt: 281.363
InChI Key: DCRVCTFFEZBXCK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine are PKD1, PKD2, and PKD3 . It also targets Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

This compound acts as a highly selective and effective inhibitor of these targets . It binds to these kinases in a competitive manner, preventing their normal function and leading to alterations in the signaling pathways they control .

Biochemical Pathways

The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of PKD1, PKD2, and PKD3 can affect the regulation of cell survival and proliferation . Similarly, the inhibition of Src family kinases and c-Abl can impact cell growth and differentiation .

Pharmacokinetics

It has slight solubility in chloroform, ethyl acetate, and methanol , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and growth . By inhibiting the activity of key kinases, it disrupts the signaling pathways that regulate these processes, potentially leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored in a dark place at 2-8°C . Additionally, its solubility in different solvents could impact its distribution and absorption in the body .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolopyrimidines have been associated with kinase modulation . This suggests that 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine may interact with enzymes such as kinases, potentially influencing their activity.

Cellular Effects

Given its potential role as a kinase modulator , it could influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of tert-butylamine and benzyl chloride as starting materials, which undergo a series of reactions including nucleophilic substitution and cyclization to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them important targets for therapeutic intervention .

Medicine: In medicinal chemistry, this compound has shown promise as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia .

Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, increasing its stability and selectivity .

Biological Activity

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (CAS Number: 186895-85-2) is a compound of interest due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structure and Composition

  • Molecular Formula : C16H19N5
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 186895-85-2

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity in various pharmacological applications.

This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can potentially interfere with cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Lines : Studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:
    • Breast Cancer (MCF-7) : The compound demonstrated a dose-dependent reduction in cell viability.
    • Lung Cancer (A549) : In vitro assays revealed significant apoptosis induction at higher concentrations.

Case Studies

  • Study on MCF-7 Cell Line :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : The IC50 value was determined to be approximately 15 µM after 48 hours of treatment, indicating potent antiproliferative effects.
  • Study on A549 Cell Line :
    • Objective : To assess the apoptosis-inducing capabilities of the compound.
    • Findings : Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with the compound compared to control groups.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in animal models.
  • Neuroprotective Properties : Emerging evidence suggests possible neuroprotective effects which warrant further investigation.

Research Findings Summary Table

Study TypeCell LineKey FindingsReference
In vitro cytotoxicityMCF-7IC50 = 15 µM; significant reduction in viability
Apoptosis inductionA549Increased early/late apoptotic cells
Anti-inflammatory modelMouse modelReduced markers of inflammation
NeuroprotectionNeuronal cellsProtective effects against oxidative stress

Properties

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652424
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-85-2
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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